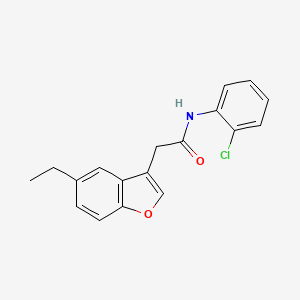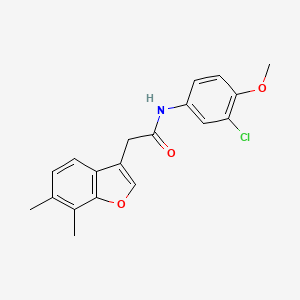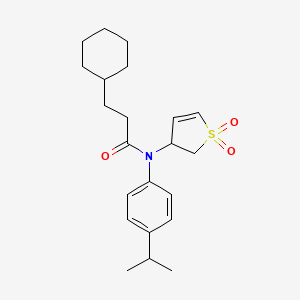
N-(2-chlorobenzyl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Acetamide gehört. Verbindungen dieser Klasse werden aufgrund ihrer vielfältigen chemischen Eigenschaften und biologischen Aktivitäten häufig in verschiedenen Bereichen wie Pharmazeutika, Agrochemikalien und Materialwissenschaften eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2-Chlorbenzylchlorid, 4-Ethylphenol und Furan-2-carbaldehyd.
Bildung von Zwischenprodukten: Die Ausgangsstoffe durchlaufen eine Reihe von Reaktionen, um Zwischenprodukte zu bilden. Beispielsweise kann 2-Chlorbenzylchlorid mit einer Base reagieren, um 2-Chlorbenzylalcohol zu bilden, das dann in 2-Chlorbenzylamin umgewandelt werden kann.
Kupplungsreaktionen: Die Zwischenprodukte werden dann durch verschiedene Reaktionen, wie z. B. nucleophile Substitution oder Kondensation, zu dem Endprodukt gekoppelt. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid großvolumige Reaktoren und kontinuierliche Durchflussverfahren umfassen. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet eine gleichbleibende Qualität und Effizienz.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Katalysatoren: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Platin (Pt) können verwendet werden, um Reaktionen zu erleichtern.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu entsprechenden Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann biologische Aktivitäten wie antimikrobielle oder Antikrebswirkungen zeigen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Wirkungen untersucht werden.
Industrie: Sie kann Anwendungen bei der Entwicklung neuer Materialien oder Agrochemikalien finden.
Wirkmechanismus
Der Wirkmechanismus von N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Diese Wechselwirkungen können zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung von Enzymen oder der Modulation von Signalwegen. Detaillierte Studien sind erforderlich, um die genauen Mechanismen aufzuklären.
Wirkmechanismus
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Chlorbenzyl)-2-(4-Methylphenoxy)-N-(Furan-2-ylmethyl)acetamid
- N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Thiophen-2-ylmethyl)acetamid
Einzigartigkeit
N-(2-Chlorbenzyl)-2-(4-Ethylphenoxy)-N-(Furan-2-ylmethyl)acetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C22H22ClNO3 |
|---|---|
Molekulargewicht |
383.9 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H22ClNO3/c1-2-17-9-11-19(12-10-17)27-16-22(25)24(15-20-7-5-13-26-20)14-18-6-3-4-8-21(18)23/h3-13H,2,14-16H2,1H3 |
InChI-Schlüssel |
SWIPQAAXTUPTIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11416823.png)

![3-(2-hydroxyphenyl)-4-(4-propoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416833.png)


![4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416860.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11416870.png)
![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11416876.png)
![6-benzyl-2-[(4-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11416887.png)

![7-(4-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416898.png)
![1-(4-chlorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11416909.png)
![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11416915.png)

